molecular formula C15H18ClN3O4 B1673910 3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate CAS No. 144860-79-7

3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate

Cat. No.: B1673910
CAS No.: 144860-79-7
M. Wt: 339.77 g/mol
InChI Key: JFXQOIPEIVQLCS-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloropyrazinyl)-1-azabicyclo[2.2.2]octane (Z)-2-butenedioate is a functionally selective muscarinic agonist with a quinuclidine core structure. The compound features a bicyclo[2.2.2]octane scaffold substituted with a 6-chloropyrazinyl group at the 3-position, paired with a (Z)-2-butenedioate counterion to enhance solubility and stability. Its synthesis, as described in , begins with 4-piperidone and involves enantioselective resolution of a piperidin-4-ylacetic acid intermediate, followed by intramolecular N-alkylation to form the bicyclic structure . The (3R)-enantiomer is pharmacologically active, with high selectivity for muscarinic receptors, particularly M1/M4 subtypes, which are implicated in cognitive and neuropsychiatric disorders .

Properties

CAS No.

144860-79-7

Molecular Formula

C15H18ClN3O4

Molecular Weight

339.77 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C11H14ClN3.C4H4O4/c12-11-6-13-5-10(14-11)9-7-15-3-1-8(9)2-4-15;5-3(6)1-2-4(7)8/h5-6,8-9H,1-4,7H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

JFXQOIPEIVQLCS-BTJKTKAUSA-N

SMILES

C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 689660;  L-689660;  L689660;  L-689,660;  L 689,660;  L689,660;  pyrazinylquinuclidine 5n; 

Origin of Product

United States

Preparation Methods

The synthesis of L-689,660 involves the reaction of 1-azabicyclo[2.2.2]octane with 6-chloropyrazine and maleic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

L-689,660 undergoes various chemical reactions, including:

Scientific Research Applications

L-689,660 has a wide range of scientific research applications:

Mechanism of Action

L-689,660 acts as an agonist for M1 and M3 muscarinic receptors. It stimulates phosphoinositide turnover in the brain, leading to various physiological effects. The compound also acts as an antagonist at M2 and M4 receptors, regulating acetylcholine release in the hippocampus .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares 3-(6-Chloropyrazinyl)-1-azabicyclo[2.2.2]octane (Z)-2-butenedioate with three key analogs: DMAC (3-(4)-dimethylaminocinnamylidine anabaseine), umeclidinium bromide, and thiazolo-pyrimidine derivatives.

DMAC (3-(4)-Dimethylaminocinnamylidine Anabaseine)

  • Structure: DMAC is an anabaseine derivative with a cinnamylidine substituent and dimethylamino group at the 4-position (Figure 1). Unlike the quinuclidine core of the target compound, DMAC retains the tetrahydropyridine ring of anabaseine.
  • Pharmacology : DMAC is a selective agonist for neuronal nicotinic α7 receptors (EC₅₀ ≈ 10 µM), with negligible activity at α4β2 subtypes . In contrast, 3-(6-Chloropyrazinyl)-1-azabicyclo[2.2.2]octane targets muscarinic receptors, reflecting divergent therapeutic applications.
  • Therapeutic Potential: DMAC’s α7 selectivity suggests utility in neuroprotection and memory enhancement, whereas the target compound’s muscarinic agonism may address Alzheimer’s disease or bladder dysfunction .

Umeclidinium Bromide

  • Structure: Umeclidinium bromide contains a 1-azabicyclo[2.2.2]octane core but differs in substituents: a diphenylmethanol group at the 4-position and a benzyloxyethyl chain at the 1-position .
  • Pharmacology : As a long-acting muscarinic antagonist (LAMA), umeclidinium antagonizes M3 receptors in bronchial smooth muscle, contrasting with the target compound’s muscarinic agonism.
  • Therapeutic Use : Umeclidinium is approved for COPD management, highlighting how structural modifications (e.g., bulky lipophilic groups) shift receptor interaction from agonist to antagonist profiles .

Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a, 11b, 12)

  • Structure: These compounds feature thiazolo-pyrimidine cores with substituted benzylidene or furan groups (e.g., 11a: 2,4,6-trimethylbenzylidene; 11b: 4-cyanobenzylidene) .
  • Pharmacology : They exhibit dual inhibition of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), unlike the muscarinic/nicotinic targeting of the comparator compounds.

Comparative Data Table

Compound Core Structure Key Substituents Target Receptor Activity Therapeutic Area
3-(6-Chloropyrazinyl)-1-azabicyclo[2.2.2]octane (Z)-2-butenedioate Quinuclidine 6-Chloropyrazinyl, (Z)-2-butenedioate Muscarinic (M1/M4) Agonist Cognitive disorders
DMAC Tetrahydropyridine 4-Dimethylaminocinnamylidine Nicotinic α7 Agonist Neuroprotection
Umeclidinium Bromide Quinuclidine Diphenylmethanol, benzyloxyethyl Muscarinic (M3) Antagonist COPD
Thiazolo-Pyrimidine 11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene COX-2, CA Dual inhibitor Inflammation, cancer

Structural and Functional Insights

  • Enantioselectivity : The (3R)-enantiomer of 3-(6-Chloropyrazinyl)-1-azabicyclo[2.2.2]octane shows superior muscarinic activity due to optimal spatial alignment with receptor binding pockets, a feature absent in racemic analogs like DMAC .
  • Counterion Effects : The (Z)-2-butenedioate salt improves bioavailability compared to freebase forms, similar to umeclidinium’s bromide counterion enhancing solubility .
  • Receptor Subtype Selectivity : While DMAC’s α7 selectivity arises from its cinnamylidine moiety, the target compound’s chloropyrazine group directs muscarinic specificity, underscoring the role of aromatic substituents in receptor discrimination .

Biological Activity

3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate, also known as L-689660, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18ClN3O4. The compound features a bicyclic structure that is characteristic of its class, which is important for its biological interactions.

Property Value
Molecular FormulaC15H18ClN3O4
Molecular Weight329.78 g/mol
CAS Number144860-79-7
SynonymsL-689660

Muscarinic Agonism

Research indicates that 3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane acts as a muscarinic agonist. Muscarinic receptors are a subset of acetylcholine receptors that play critical roles in various physiological functions, including cognitive processes and cardiovascular regulation. The compound's affinity for these receptors suggests potential applications in treating cognitive disorders and central cholinergic dysfunctions .

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. Its ability to enhance cholinergic transmission may contribute to improved cognitive function and memory retention .

In Vitro Studies

In vitro assays have demonstrated that L-689660 can enhance neuronal survival under stress conditions, suggesting its role in protecting neurons from apoptosis. This is particularly relevant in neurodegenerative diseases where cell death is prevalent.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. For instance, studies have shown improvements in memory tasks among treated rodents compared to controls, indicating its potential as a cognitive enhancer .

Case Studies

  • Cognitive Enhancement in Rodent Models : A study conducted on aged rats demonstrated that administration of 3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane improved performance in maze tests, suggesting enhanced memory and learning capabilities .
  • Neuroprotection Against Toxicity : Another investigation revealed that the compound could mitigate neurotoxic effects induced by beta-amyloid peptides, a hallmark of Alzheimer's pathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate
Reactant of Route 2
3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.